molecular formula C8H8INO2 B3022619 Methyl 2-amino-3-iodobenzoate CAS No. 180161-60-8

Methyl 2-amino-3-iodobenzoate

Cat. No.: B3022619
CAS No.: 180161-60-8
M. Wt: 277.06 g/mol
InChI Key: JJGYCXIZTSIOLA-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-iodobenzoate (CAS 180161-60-8) is a high-purity chemical building block of significant interest in synthetic organic chemistry. It is characterized as a yellow to pale yellow liquid with a molecular formula of C8H8INO2 and a molecular weight of 277.06 g/mol . Its structure features both an electron-donating amino group and a versatile iodine substituent on the benzoate ring, making it a valuable scaffold for constructing complex molecules. This compound is particularly useful in metal-catalyzed cross-coupling reactions, where the iodine atom acts as a superior leaving group. For instance, it serves as a key precursor in the synthesis of isocoumarins, where ortho -iodobenzoates react with internal alkynes via a seven-membered palladacycle intermediate . This process displays high regioselectivity with unsymmetrical alkynes, demonstrating the compound's utility in producing well-defined, complex heterocyclic structures. Researchers value this reagent for its application in developing new synthetic methodologies and creating functional organic materials. As a hazardous chemical, it requires careful handling. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-amino-3-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGYCXIZTSIOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180161-60-8
Record name methyl 2-amino-3-iodobenzoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-3-iodobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-iodobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Another method involves the direct iodination of methyl 2-amino-benzoate using iodine and an oxidizing agent like hydrogen peroxide or sodium hypochlorite. This reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

Methyl 2-amino-3-iodobenzoate serves as a versatile building block in organic synthesis. It can be utilized for:

  • Synthesis of Bioactive Molecules : The compound is employed in the development of pharmaceuticals and agrochemicals due to its functional groups that allow for various chemical transformations.
  • Microbial Dihydroxylation : This process leads to the formation of nonracemic iodocyclohexene carboxylate intermediates, which can be crucial for synthesizing complex organic compounds.

2. Medicinal Chemistry

The compound has been investigated for its potential biological activities, including:

  • Antimicrobial Properties : Studies indicate that derivatives of this compound exhibit significant antimicrobial effects, making them candidates for developing new antibiotics.
  • Anticancer Activity : Research has shown that some derivatives can inhibit cancer cell proliferation, suggesting potential use in cancer therapeutics.

Case Studies

  • Pharmaceutical Development : A study explored the synthesis of a series of derivatives based on this compound, leading to compounds with enhanced anti-inflammatory properties. The derivatives were synthesized through nucleophilic substitution reactions involving various amines and alcohols.
  • Biological Activity Assessment : In vitro studies demonstrated that certain derivatives exhibited potent activity against Gram-positive bacteria, highlighting their potential as new antibiotic agents.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Compound Name Substituents Key Features Applications/Reactivity References
This compound -NH₂ (C2), -I (C3), -COOCH₃ (C1) High electrophilicity at C3 due to iodine; amino group enhances solubility Cross-coupling reactions, drug intermediates
Methyl 2-benzoylamino-3-oxobutanoate -Benzoylamino (C2), -COCH₃ (C3), -COOCH₃ (C1) Ketone group at C3 enables nucleophilic attacks; benzoylamino stabilizes resonance Precursor for heterocyclic synthesis
Metsulfuron methyl ester -SO₂NHCONH-triazine (C2), -COOCH₃ (C1) Sulfonylurea group confers herbicidal activity; methyl ester enhances bioavailability Herbicide (ALS inhibitor)
Sandaracopimaric acid methyl ester Diterpenoid backbone, -COOCH₃ Bicyclic diterpene structure with antioxidant properties Natural resin component, antimicrobial



Key Observations :

  • Iodine vs. Ketone/Sulfonylurea Groups: The iodine atom in this compound facilitates cross-coupling reactions, whereas the ketone in Methyl 2-benzoylamino-3-oxobutanoate enables condensation reactions . Sulfonylurea groups in pesticidal analogs (e.g., metsulfuron) introduce enzyme-inhibiting capabilities absent in the target compound .
  • Amino Group vs. Benzoylamino: The free -NH₂ group in this compound enhances nucleophilicity and metal coordination, contrasting with the electron-withdrawing benzoylamino group in its analog, which stabilizes intermediates in heterocycle synthesis .

Reactivity in Organic Transformations

  • Cross-Coupling Reactions: The iodine atom in this compound participates efficiently in palladium-catalyzed couplings, unlike methyl esters with non-halogenated substituents (e.g., methyl shikimate in ). This reactivity is critical for constructing biaryl systems in drug discovery .
  • Electrophilic Substitution: The electron-withdrawing iodine and ester groups deactivate the benzene ring, directing electrophiles to the amino group at C2. This contrasts with methyl palmitate or neophytadiene (), where aliphatic chains dominate reactivity .

Biological Activity

Methyl 2-amino-3-iodobenzoate, an organic compound with the molecular formula C9H10INO2, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate structure with an amino group and an iodine atom attached to the aromatic ring. The presence of these functional groups makes it a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound possess significant antimicrobial activity against various microbial strains.
  • Anticancer Potential : Preliminary studies suggest that it may have cytotoxic effects on cancer cells, indicating potential as an anticancer agent.
  • Antioxidant Activity : The compound has also been investigated for its ability to scavenge free radicals, contributing to its potential health benefits.

The biological activity of this compound is influenced by its chemical structure. The iodine atom can enhance the compound's binding affinity to biological targets, such as enzymes or receptors. This interaction may lead to altered enzyme activity or inhibition of specific pathways involved in disease processes.

Antimicrobial Activity

A study highlighted the effectiveness of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess its potency:

CompoundMIC (µg/mL)Target Organism
This compound32Staphylococcus aureus
This compound64Escherichia coli

This data indicates that this compound exhibits promising antibacterial properties, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

In vitro studies have assessed the anticancer effects of this compound on various cancer cell lines. Notably, it was found to be cytotoxic against liver and breast carcinoma cells:

Cell LineIC50 (µM)
HepG23.57 ± 0.1
MCF74.50 ± 0.2

These results suggest that this compound may possess selective toxicity towards cancer cells compared to normal cells, indicating its potential as a therapeutic agent in oncology .

Case Studies

Several case studies have explored the applications of this compound in drug development:

  • Antimicrobial Agents : A series of studies demonstrated that modifications to the this compound structure could enhance its antimicrobial efficacy against resistant strains.
  • Cancer Therapeutics : Research focusing on analogs of this compound showed improved selectivity and potency against specific cancer cell lines, paving the way for new anticancer drugs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-amino-3-iodobenzoate, and how can researchers optimize yield and purity?

  • Methodology :

  • Electrophilic iodination : Start with methyl 2-aminobenzoate and employ iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C) to minimize byproducts. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
  • Protection-deprotection strategy : Protect the amino group with Boc anhydride prior to iodination to reduce side reactions. After iodination, deprotect using trifluoroacetic acid (TFA) in dichloromethane. Validate purity via HPLC (C18 column, acetonitrile/water gradient) .
  • Yield optimization : Use excess iodine (1.5 equiv) and maintain anhydrous conditions. Recrystallize from ethanol/water (7:3 v/v) to achieve >95% purity .

Q. How should this compound be characterized to confirm structural integrity?

  • Methodology :

  • Spectroscopic analysis :
  • 1H/13C NMR : Compare chemical shifts with literature values for iodinated aromatic protons (δ 7.2–8.5 ppm) and ester carbonyl (δ ~165–170 ppm) .
  • IR spectroscopy : Confirm C=O (ester) at ~1720 cm⁻¹ and N–H (amine) at ~3400 cm⁻¹ .
  • Elemental analysis : Verify %C, %H, %N within ±0.3% of theoretical values.
  • X-ray crystallography : For definitive confirmation, grow single crystals in ethyl acetate at 4°C and analyze (e.g., using SHELXT software) .

Advanced Research Questions

Q. What strategies mitigate instability of this compound during long-term storage or under reactive conditions?

  • Methodology :

  • Light-sensitive degradation : Store in amber glass vials under argon at –20°C. Add stabilizers like BHT (0.1% w/w) to inhibit radical formation .
  • Thermal stability : Conduct TGA/DSC to identify decomposition onset (>150°C). Avoid heating above 80°C during synthesis .
  • Hydrolytic sensitivity : Test stability in aqueous buffers (pH 2–12). Use anhydrous solvents (e.g., THF, DMF) for reactions involving nucleophiles .

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be applied to this compound to synthesize complex derivatives?

  • Methodology :

  • Catalyst screening : Test Pd(PPh₃)₄ vs. XPhos Pd G3 in DMF/H₂O (3:1) with Na₂CO₃ as base. Monitor coupling efficiency via LC-MS .
  • Substrate scope : React with arylboronic acids containing electron-withdrawing/donating groups. Use microwave-assisted synthesis (100°C, 30 min) to accelerate sluggish reactions .
  • Post-functionalization : After coupling, reduce the ester to alcohol (LiAlH₄) or hydrolyze to carboxylic acid (NaOH/EtOH) for further derivatization .

Q. What analytical techniques resolve contradictions in reported reactivity of this compound in nucleophilic substitution vs. radical pathways?

  • Methodology :

  • Mechanistic probes :
  • Radical traps : Add TEMPO (2 equiv) to reactions; inhibition of product formation suggests radical intermediates .
  • Kinetic isotope effects : Compare reaction rates using deuterated solvents (e.g., DMF-d₇ vs. DMF) to distinguish ionic vs. radical mechanisms .
  • Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states and identify dominant pathways .

Data Analysis and Interpretation

Q. How should researchers design experiments to validate the catalytic role of this compound in multicomponent reactions?

  • Methodology :

  • Control experiments : Omit the compound or replace iodine with chlorine to assess its necessity.
  • Kinetic profiling : Use in-situ IR or NMR to track intermediate formation. For example, monitor imine formation in Ugi-type reactions .
  • Isotopic labeling : Synthesize ¹³C-labeled analogs to trace carbon transfer pathways via 2D NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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